N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(11-5-7-19-9-11)16-10-15(18)6-8-20-13-4-2-1-3-12(13)15/h1-5,7,9,18H,6,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHRJONZZRYBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide typically involves the following steps:
Formation of the chroman moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The chroman moiety may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Target Compound:
- Core structure : Furan-3-carboxamide.
- Substituent : 4-Hydroxychroman-4-ylmethyl group.
- Key functional groups : Amide bond, hydroxyl group (chroman), ether linkage.
- Synthetic route : Likely involves coupling 4-hydroxychroman-4-ylmethylamine with furan-3-carboxylic acid using HBTU/DIPEA in DMF, analogous to methods in –3 .
Analogous Compounds:
Key Observations :
- The target compound’s 4-hydroxychroman group distinguishes it from most analogs, which typically feature aromatic amines (e.g., diethylamino phenyl) or heterocycles (e.g., indazole).
- Synthetic yields for furan carboxamides range from 75–93% (), but steric hindrance from the chroman group may reduce efficiency .
Target Compound:
- Mechanistic insight : The hydroxyl group in chroman may scavenge free radicals, similar to butylated hydroxyanisole (BHA) (), while the amide bond could facilitate target binding .
Analogous Compounds:
Key Observations :
- The target compound’s dual antioxidant and carboxamide functionality may offer multifunctional advantages over single-mechanism analogs like Fascin inhibitors () or pure antioxidants ().
- Chroman derivatives (e.g., ) exhibit crystallinity and stability, which could enhance pharmacokinetics compared to less rigid structures .
Physicochemical and Thermodynamic Properties
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of chroman, a class of compounds known for their bioactive properties. The structural features of this compound, particularly the hydroxyl and furan groups, are believed to contribute to its biological efficacy.
Antioxidant Properties
One of the primary biological activities attributed to this compound is its antioxidant capacity . The hydroxyl group in the chroman moiety plays a crucial role in scavenging free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further exploration in drug development. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.
Potential in Drug Development
This compound has been investigated for its potential applications in treating various diseases. Its ability to modulate biochemical pathways suggests it could be effective against conditions linked to inflammation and oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound acts as an electron donor, neutralizing free radicals and preventing cellular damage.
- Enzyme Interaction : The furan ring may interact with specific enzymes, influencing their activity and leading to various biochemical effects.
- Cell Signaling Modulation : It may affect signaling pathways related to inflammation and apoptosis, potentially offering therapeutic benefits in chronic inflammatory diseases .
In Vitro Studies
A series of in vitro studies have demonstrated the antioxidant and antimicrobial activities of this compound. For instance, assays measuring DPPH radical scavenging activity showed significant inhibition at various concentrations, indicating strong antioxidant potential.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolism and excretion pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting furan-3-carboxylic acid derivatives with amines (e.g., 4-hydroxychroman-4-ylmethylamine) using coupling agents like EDC or DCC .
- Cyclization : Optimizing reaction conditions (temperature, solvent polarity) to form the chroman ring system .
- Purification : Techniques such as column chromatography or recrystallization are critical for isolating high-purity product .
Q. Example Reaction Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Furan-3-carboxylic acid, DCC, DMAP | Activation of carboxyl group |
| 2 | 4-hydroxychroman-4-ylmethylamine | Amide bond formation |
| 3 | Ethanol, reflux (12 h) | Cyclization and purification |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups and connectivity. For example, the hydroxychroman methyl proton appears as a singlet near δ 4.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 315.12) .
- Infrared (IR) Spectroscopy : Peaks near 1650 cm⁻¹ confirm the carboxamide C=O stretch .
Q. How do solubility properties influence experimental design?
The compound is more soluble in organic solvents (e.g., DMSO, methanol) than water. This affects:
- Biological assays : Use DMSO stock solutions (≤1% v/v) to avoid solvent interference .
- Crystallization : Ethanol/water mixtures (7:3) yield high-quality crystals for X-ray diffraction .
Advanced Research Questions
Q. How can SHELX software enhance crystallographic analysis?
- Structure Solution : Use SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL refines atomic positions and thermal parameters, especially for hydrogen bonding networks (e.g., O–H···O interactions in the hydroxychroman ring) .
- Validation : Check CIF files with PLATON to identify missed symmetry or disorder .
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 10.77, 21.75, 8.87 | |
| β (°) | 101.9 | |
| R₁ (I > 2σ) | 0.050 |
Q. How to resolve contradictions in biological activity data?
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to confirm potency .
- Assay Conditions : Control for solvent effects (e.g., DMSO cytotoxicity) and replicate experiments under standardized protocols .
- Target Validation : Use siRNA knockdown to confirm molecular targets (e.g., p38 MAP kinase inhibition) .
Q. Designing structure-activity relationship (SAR) studies
- Core Modifications : Substitute the hydroxychroman methyl group with halogens (Cl, F) to assess steric/electronic effects .
- Pharmacophore Mapping : Overlay docked poses (AutoDock Vina) to identify critical H-bond donors (e.g., hydroxyl group) .
- In Vivo Correlation : Compare in vitro enzyme inhibition (e.g., COX-2) with anti-inflammatory efficacy in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
